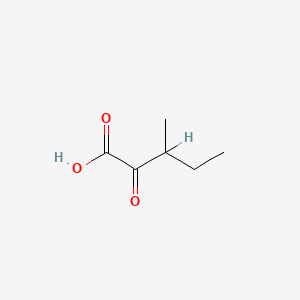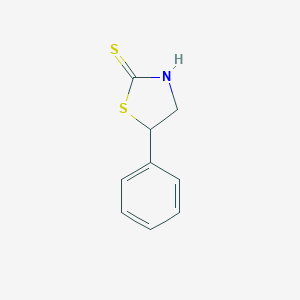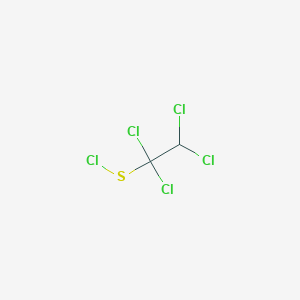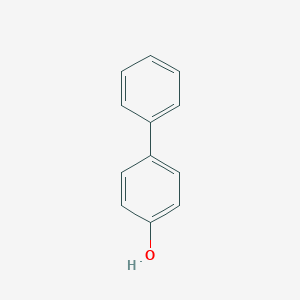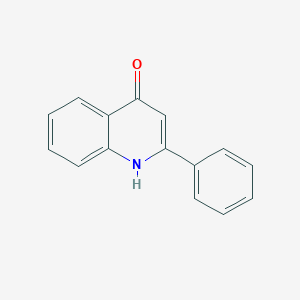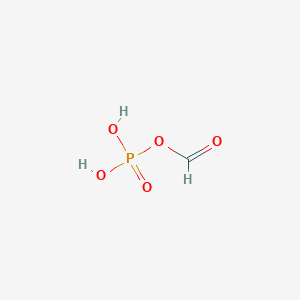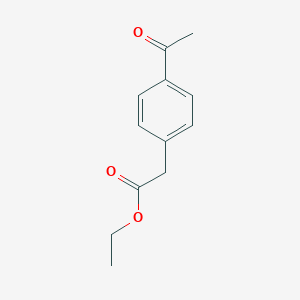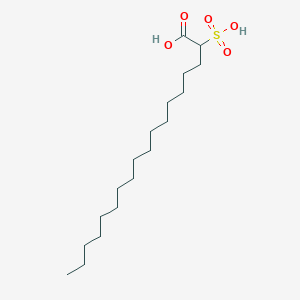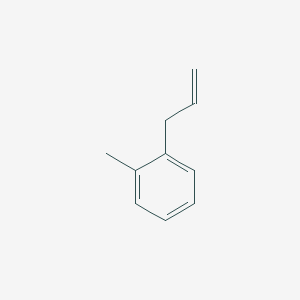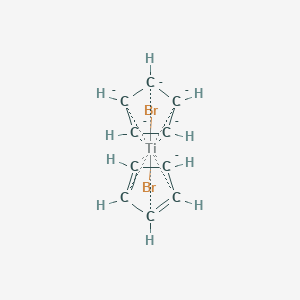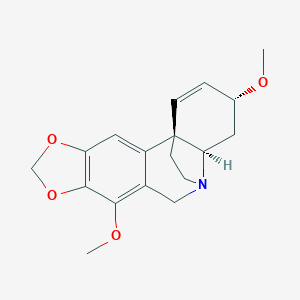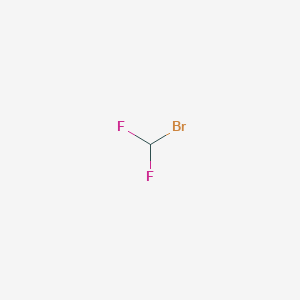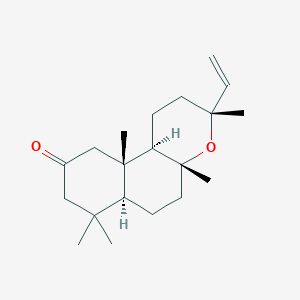
2-Oxomanoyl oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxomanoyl oxide, also known as 2-oxo-2H-chromene-3-carboxylic acid, is a chemical compound that belongs to the class of chromenes. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Biotransformations and Chemical Pathways
2-Oxomanoyl oxide and its derivatives have been subject to biotransformations with filamentous fungi, leading to the production of various hydroxylated derivatives. This process demonstrates the potential of microbial biotransformation in modifying oxomanoyl oxides to produce compounds with different properties. The study involving ent-18-acetoxy-6-oxomanoyl oxides, epimers at C-13, illustrates the role of filamentous fungi in producing hydroxylated derivatives, showcasing the applicability of these compounds in chemical synthesis and modification pathways (Ghoumari et al., 2006).
Advanced Oxidation Processes
Oxides, including 2-oxomanoyl oxide derivatives, play a crucial role in advanced oxidation processes for environmental applications. These compounds can serve as catalysts or reactants in processes designed to degrade organic pollutants, showcasing their potential in environmental remediation. Studies on various metal oxides have highlighted their utility in catalysis, gas sensing, and as electrodes in photoelectrochemical cells, suggesting that derivatives of 2-oxomanoyl oxide could find similar applications in treating water and air pollutants through oxidative mechanisms (Neyens & Baeyens, 2003).
Sensing and Catalytic Applications
The unique properties of 2-oxomanoyl oxide derivatives can be harnessed for sensing and catalytic applications. For instance, integrating carbon nanomaterials with metal oxides has shown to enhance the sensitivity of sensors towards various analytes, indicating the potential of oxomanoyl oxide derivatives in developing highly sensitive and selective sensors for chemical, biological, and environmental monitoring (Bracamonte et al., 2017).
Photodynamic Therapy and Photosensitization
Derivatives of 2-oxomanoyl oxide have applications in photodynamic therapy (PDT) and photosensitization, owing to their ability to produce reactive oxygen species upon light activation. This characteristic makes them suitable for medical applications where controlled oxidative stress can be used to target and destroy cancer cells or pathogens. Novel photosensitizers based on oxomanoyl oxide derivatives could offer improved photostability, higher efficiency, and a broader range of operational conditions compared to traditional photosensitizers (Yogo et al., 2005).
Propriétés
Numéro CAS |
1231-34-1 |
|---|---|
Nom du produit |
2-Oxomanoyl oxide |
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4)10-8-16-19(5)13-14(21)12-17(2,3)15(19)9-11-20(16,6)22-18/h7,15-16H,1,8-13H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |
Clé InChI |
VYNOMUZYZAXYKN-HHUCQEJWSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2[C@](O1)(CC[C@@H]3[C@@]2(CC(=O)CC3(C)C)C)C)C=C |
SMILES |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
SMILES canonique |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



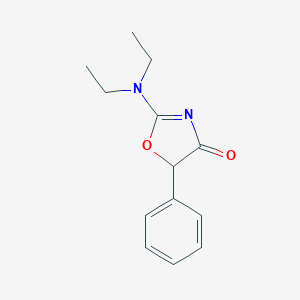
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
